Carfilzomib related impurity, specifically (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride, is an impurity identified during the synthesis and degradation of Carfilzomib, a potent proteasome inhibitor used primarily for treating multiple myeloma. This compound is significant due to its potential impact on the therapeutic efficacy and safety profile of Carfilzomib, necessitating thorough investigation and characterization.
Carfilzomib is derived from a complex synthetic process involving multiple steps that can lead to various impurities, including (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride. The identification of this impurity is crucial for quality control in pharmaceutical formulations. The impurity can arise from degradation pathways under various stress conditions, such as hydrolysis or thermal degradation, which are often explored in stability studies following International Conference on Harmonization guidelines .
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is classified as an amino acid derivative. Its structural characteristics suggest it may participate in biological processes similar to other amino acids, potentially influencing protein interactions and stability.
The synthesis of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride typically involves several chemical reactions that may include:
The synthesis process often employs high-performance liquid chromatography (HPLC) for the separation and identification of impurities. The HPLC method utilizes a gradient elution technique with phosphate buffer and acetonitrile as mobile phases, optimizing the detection of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride at specific wavelengths .
The molecular formula of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride is . Its structure features a phenyl group attached to a butanoic acid backbone with an amino and keto functional group.
The compound's molecular weight is approximately 215.66 g/mol. Structural elucidation techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used for detailed characterization .
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride can participate in various chemical reactions typical for amino acids, including:
The stability and reactivity of (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride are influenced by pH and temperature conditions during synthesis and storage, which can lead to further degradation or transformation into other compounds .
While (S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride itself does not have a defined therapeutic action, its presence as an impurity in Carfilzomib formulations may affect the drug's pharmacodynamics by altering its interaction with the proteasome. Carfilzomib functions by binding irreversibly to the proteasome's active site, disrupting protein degradation pathways critical for cancer cell survival .
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride appears as a white crystalline solid. Its solubility profile indicates it is soluble in water due to the presence of the hydrochloride salt form.
The compound exhibits typical characteristics of amino acids, such as:
Relevant analytical techniques like infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV/Vis) are employed to assess these properties further .
(S)-2-amino-4-oxo-4-phenylbutanoic acid hydrochloride serves primarily as a marker for quality control in Carfilzomib production. Understanding its properties and behavior during synthesis helps ensure the safety and efficacy of pharmaceuticals derived from Carfilzomib.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4